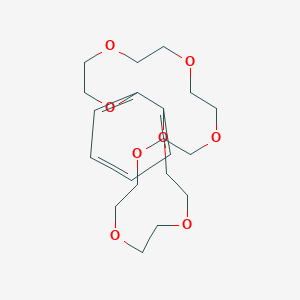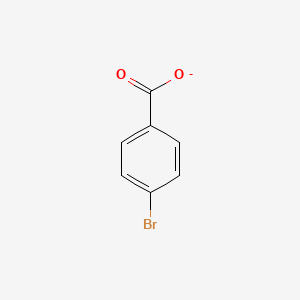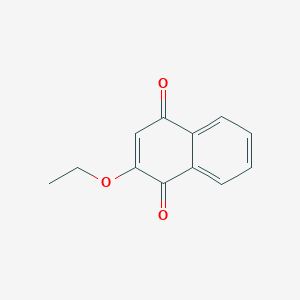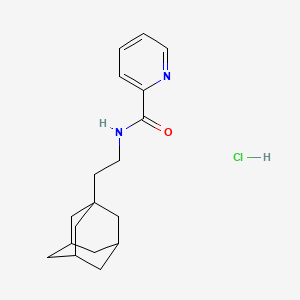
B24C8-Benzo crown ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B24C8-Benzo crown ether, also known as dibenzo-24-crown-8, is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure, which contains multiple ether groups. The “24” in its name indicates the total number of atoms in the ring, while “8” refers to the number of oxygen atoms. The presence of benzene rings in its structure enhances its ability to interact with aromatic compounds and cations.
Preparation Methods
Synthetic Routes and Reaction Conditions
B24C8-Benzo crown ether can be synthesized through several methods, including:
Macrocyclization Reactions: This involves the cyclization of linear precursors in the presence of a template ion, such as cesium carbonate, which helps in the formation of the macrocyclic structure.
Direct Functionalization: This method involves the addition of functional groups onto a pre-formed macrocyclic framework.
Industrial Production Methods
Industrial production of this compound typically involves scalable macrocyclization reactions. The use of dimesylates as leaving groups and acetonitrile as the solvent has been shown to be effective in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
B24C8-Benzo crown ether undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with cations such as potassium, sodium, and ammonium ions.
Electrophilic Aromatic Substitution: The benzene rings in its structure can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Potassium tert-butylate: Used in the synthesis of this compound.
Sulfonation: Direct sulfonation of the parent crown ether can produce monosulfonated derivatives.
Major Products
The major products formed from these reactions include various cationic complexes and functionalized derivatives of this compound .
Scientific Research Applications
B24C8-Benzo crown ether has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex supramolecular structures such as rotaxanes and catenanes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the removal of environmental pollutants, such as heavy metal ions, from water.
Mechanism of Action
The mechanism of action of B24C8-Benzo crown ether involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the macrocyclic structure. This complexation is facilitated by the electron-donating properties of the ether groups and the aromatic nature of the benzene rings .
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: Another crown ether with a smaller ring size and fewer oxygen atoms.
Dibenzo-18-crown-6: Similar to B24C8-Benzo crown ether but with a smaller ring size.
Dicyclohexano-24-crown-8: A crown ether with cyclohexane rings instead of benzene rings.
Uniqueness
This compound is unique due to its larger ring size and the presence of benzene rings, which enhance its ability to interact with aromatic compounds and cations. This makes it particularly useful in applications requiring strong and selective cation binding .
Properties
CAS No. |
72216-45-6 |
|---|---|
Molecular Formula |
C20H32O8 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2,5,8,11,14,17,20,23-octaoxabicyclo[22.4.0]octacosa-1(28),24,26-triene |
InChI |
InChI=1S/C20H32O8/c1-2-4-20-19(3-1)27-17-15-25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-16-18-28-20/h1-4H,5-18H2 |
InChI Key |
NJYSMUZHMILTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOC2=CC=CC=C2OCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)




![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)

![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)

